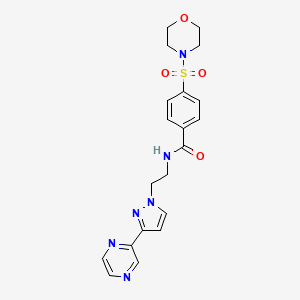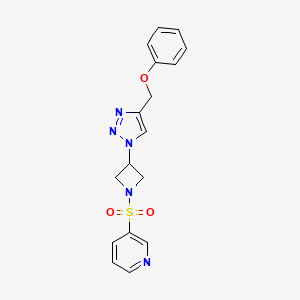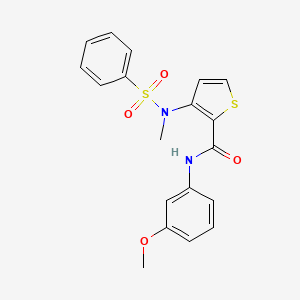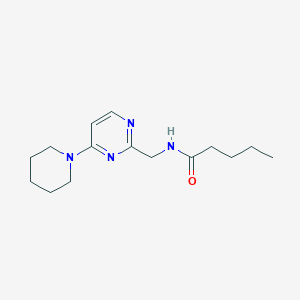
4-(morpholinosulfonyl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(morpholinosulfonyl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide, also known as Mps-BAY 2B, is a small molecule inhibitor that has been used in various scientific research applications. This compound is a potent inhibitor of the mitotic checkpoint kinase BUB1, which plays a crucial role in cell division.
作用机制
4-(morpholinosulfonyl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide 2B inhibits the activity of BUB1, which is a kinase that plays a crucial role in the mitotic checkpoint. BUB1 is involved in the regulation of chromosome segregation during cell division. When there are errors in chromosome alignment, BUB1 activates the mitotic checkpoint, which halts the cell cycle and allows time for the errors to be corrected. 4-(morpholinosulfonyl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide 2B inhibits the activity of BUB1, which leads to defects in chromosome segregation and cell death.
Biochemical and Physiological Effects
4-(morpholinosulfonyl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide 2B has been shown to induce apoptosis in cancer cells by inhibiting the activity of BUB1. Apoptosis is a form of programmed cell death that occurs when cells are damaged or no longer needed. 4-(morpholinosulfonyl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide 2B has also been shown to cause defects in chromosome segregation, which can lead to cell death. Additionally, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo.
实验室实验的优点和局限性
One advantage of using 4-(morpholinosulfonyl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide 2B in lab experiments is its specificity for BUB1. This compound has been shown to selectively inhibit the activity of BUB1 without affecting other kinases. This specificity allows researchers to study the role of BUB1 in cell division without interference from other proteins. One limitation of using 4-(morpholinosulfonyl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide 2B is its toxicity. This compound has been shown to be toxic to some cell types at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for research involving 4-(morpholinosulfonyl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide 2B. One direction is to identify new inhibitors of BUB1 with improved potency and selectivity. Another direction is to study the role of BUB1 in other cellular processes, such as DNA damage response and DNA repair. Additionally, researchers could investigate the use of 4-(morpholinosulfonyl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide 2B in combination with other cancer therapies to improve treatment outcomes. Finally, the development of new delivery methods for 4-(morpholinosulfonyl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide 2B could increase its efficacy and reduce toxicity in vivo.
合成方法
The synthesis method of 4-(morpholinosulfonyl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide 2B involves a series of chemical reactions that yield the final product. The first step involves the synthesis of 2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethanol, which is then converted to 2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethylamine. This intermediate is then reacted with 4-(chlorosulfonyl)benzoic acid to yield 4-(morpholinosulfonyl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide. The final product is a white solid with a molecular weight of 505.97 g/mol.
科学研究应用
4-(morpholinosulfonyl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide 2B has been used in various scientific research applications, including cancer research, cell biology, and drug discovery. This compound has been shown to inhibit the growth of cancer cells by targeting BUB1, which is overexpressed in many types of cancer. 4-(morpholinosulfonyl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide 2B has also been used to study the role of BUB1 in mitosis and its interaction with other proteins involved in cell division. Additionally, this compound has been used as a tool in drug discovery to identify new inhibitors of BUB1.
属性
IUPAC Name |
4-morpholin-4-ylsulfonyl-N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O4S/c27-20(23-8-10-25-9-5-18(24-25)19-15-21-6-7-22-19)16-1-3-17(4-2-16)31(28,29)26-11-13-30-14-12-26/h1-7,9,15H,8,10-14H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFVOTDNZNMFPBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCCN3C=CC(=N3)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(morpholinosulfonyl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2931325.png)
![4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxybenzamide](/img/structure/B2931326.png)
![N-(2,6-dimethylphenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2931328.png)
![N'-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]ethanediamide](/img/structure/B2931329.png)
![(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone](/img/structure/B2931332.png)
![N-benzyl-3-((4-ethylphenyl)sulfonyl)-N-methylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2931334.png)

![N-[2-(2,4-dimethylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-4-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B2931337.png)
![N-(2-chlorobenzyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2931338.png)

![1-(3-chlorophenyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2931343.png)


